2-(5,5-Dimethylmorpholin-2-yl)acetic acid
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Overview
Description
2-(5,5-Dimethylmorpholin-2-yl)acetic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and features a dimethyl substitution at the 5-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The next step is the dimethylation of the morpholine ring at the 5-position. This can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved through the reaction of the dimethylmorpholine intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethylmorpholin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5,5-Dimethylmorpholin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine-2-carboxylic acid: Similar structure but lacks the dimethyl substitution.
2-(4,4-Dimethylmorpholin-2-yl)acetic acid: Similar structure but with different substitution pattern.
N-Methylmorpholine-2-carboxylic acid: Similar structure but with a different functional group.
Uniqueness
2-(5,5-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The dimethyl substitution at the 5-position of the morpholine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5,5-dimethylmorpholin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCKMQSPUVYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861427 |
Source
|
Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180863-28-9 |
Source
|
Record name | 5,5-Dimethyl-2-morpholineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180863-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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